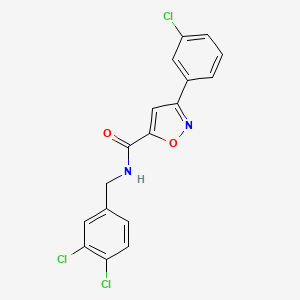![molecular formula C13H14N4OS2 B11049291 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11049291.png)
4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンは、チエノ[2,3-b]ピリジン類に属する複雑な有機化合物です。この化合物は、様々な生物活性を示すことで知られるチアゾール環の存在を特徴としています。この化合物のユニークな構造は、医薬品化学や材料科学を含む様々な科学研究分野において関心の対象となっています。
製法
合成経路と反応条件
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンの合成は、通常、容易に入手可能な前駆体から出発し、複数の段階を伴います。一般的な方法の一つには、2-アミノチオフェンと様々な試薬を反応させてチアゾール環を導入する方法があります。 反応条件には、しばしばエタノールやジメチルスルホキシド(DMSO)などの溶媒と、トリエチルアミンなどの触媒の使用が含まれます .
工業生産方法
工業的な環境では、この化合物の生産は、自動化された反応器を用いた大規模合成によって行われる場合があります。このプロセスは、収率と純度を最適化し、多くの場合、一貫した生産を確保するために、連続フロー化学技術を採用しています。 ハイスループットスクリーニング法の使用は、最も効率的な合成経路と反応条件を特定するのにも役立ちます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with various reagents to introduce the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions .
化学反応の分析
反応の種類
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応は、酸素を含む官能基を導入し、化合物の性質を変えることができます。
還元: この反応は、酸素を含む官能基を除去したり、水素原子を導入したりすることができ、化合物の安定性を高める可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤などが含まれます。 反応条件には、通常、制御された温度と、不必要な副反応を防ぐための不活性雰囲気の使用が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はスルホキシドやスルホンを生じさせる可能性があり、還元はチオールやアミンを生じさせる可能性があります。 置換反応は、使用される求核剤に応じて、幅広い官能基を導入することができます .
科学研究への応用
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンは、科学研究においていくつかの応用があります。
化学: この化合物は、より複雑な分子の合成、特に新しい材料や触媒の開発における構成要素として使用されます。
生物学: その生物活性は、酵素阻害や受容体結合に関する研究の候補となっています。
医学: この化合物の潜在的な治療的特性は、癌や感染症を含む様々な疾患の治療のために研究されています。
科学的研究の応用
4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を阻害し、その結果、生物学的効果を発揮します。 関連する経路には、この化合物が細胞シグナル伝達に関与する重要なタンパク質の活性を調節するシグナル伝達経路が含まれる可能性があります .
類似化合物との比較
類似化合物
類似化合物には、他のチエノ[2,3-b]ピリジンやチアゾール誘導体などがあります。
- 2-アミノ-5-(メチルチオ)-1,3,4-チアゾール
- 4-メチル-1,2,3-チアゾール-5-カルボン酸誘導体 .
独自性
4-(メトキシメチル)-6-メチル-2-(4-メチル-1,2,3-チアゾール-5-イル)チエノ[2,3-b]ピリジン-3-アミンを際立たせているのは、特定の化学的および生物学的特性をもたらす官能基のユニークな組み合わせです。 これは、様々な科学分野における標的とする研究開発に役立つ化合物となっています .
特性
分子式 |
C13H14N4OS2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
4-(methoxymethyl)-6-methyl-2-(4-methylthiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H14N4OS2/c1-6-4-8(5-18-3)9-10(14)12(19-13(9)15-6)11-7(2)16-17-20-11/h4H,5,14H2,1-3H3 |
InChIキー |
WHXCJXGQCVYCJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=C(N=NS3)C)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene](/img/structure/B11049219.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11049226.png)
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049230.png)
![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049265.png)
![Ethyl 3-oxo-1,2,3,7,8,12b-hexahydro[1,4]diazepino[2,1-a]isoquinoline-5-carboxylate](/img/structure/B11049268.png)
![Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11049271.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11049278.png)
![(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11049284.png)

![4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11049307.png)
